4-Tetradecyloxybenzaldehyde
Overview
Description
4-Tetradecyloxybenzaldehyde: is an organic compound with the molecular formula C21H34O2 . It is characterized by a benzaldehyde core substituted with a tetradecyloxy group at the para position. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Tetradecyloxybenzaldehyde can be synthesized through the alkylation of 4-hydroxybenzaldehyde with tetradecyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Tetradecyloxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-tetradecyloxybenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol, 4-tetradecyloxybenzyl alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aldehyde group directs incoming electrophiles to the ortho and para positions relative to itself.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.
Major Products:
Oxidation: 4-Tetradecyloxybenzoic acid.
Reduction: 4-Tetradecyloxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Tetradecyloxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and liquid crystals.
Mechanism of Action
The mechanism of action of 4-tetradecyloxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical pathways. Additionally, the long alkyl chain imparts hydrophobic properties, making it useful in the formation of micelles and other self-assembled structures .
Comparison with Similar Compounds
- 4-Decyloxybenzaldehyde
- 4-Dodecyloxybenzaldehyde
- 4-Hexadecyloxybenzaldehyde
Comparison: 4-Tetradecyloxybenzaldehyde is unique due to its specific alkyl chain length, which influences its physical and chemical properties. Compared to shorter or longer alkyl chain analogs, it exhibits different solubility, melting point, and reactivity. These properties make it suitable for specific applications where other analogs may not perform as effectively .
Properties
IUPAC Name |
4-tetradecoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-23-21-16-14-20(19-22)15-17-21/h14-17,19H,2-13,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSPOSIYWFYJOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453193 | |
Record name | 4-TETRADECYLOXYBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59117-17-8 | |
Record name | 4-TETRADECYLOXYBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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